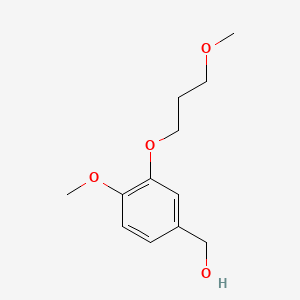

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Description

Properties

IUPAC Name |

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8,13H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRSWTIBEIPECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668224 | |

| Record name | [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172900-74-2 | |

| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, with the CAS number 172900-74-2, is a key intermediate in the synthesis of Aliskiren, the first in a class of drugs known as direct renin inhibitors for the treatment of hypertension.[1][2][3][4] A thorough understanding of its physical properties is crucial for its synthesis, purification, and handling in a laboratory and industrial setting. This guide provides a summary of the available physical data for this compound, detailed experimental protocols for its characterization, and a visualization of its role in a significant synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are essential for its practical application in chemical synthesis. While extensive experimentally determined data is not widely published, a combination of predicted and available data provides a useful profile of the compound.

| Physical Property | Value | Source |

| Molecular Formula | C12H18O4 | [5][6] |

| Molecular Weight | 226.27 g/mol | [4][5] |

| CAS Number | 172900-74-2 | [4][7] |

| Boiling Point | 345.034°C at 760 mmHg (Predicted) | [8][9][10] |

| Density | 1.092 g/cm³ (Predicted) | [8][9][10] |

| Flash Point | 162.471°C (Predicted) | [8][9] |

| Refractive Index | 1.508 (Predicted) | [8] |

Note: The boiling point, density, flash point, and refractive index are predicted values from chemical databases and should be used as estimates. Experimental verification is recommended for precise applications.

Experimental Protocols

Accurate determination of the physical properties of this compound requires standardized experimental procedures. The following are detailed methodologies for key physical property measurements.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[11]

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.

-

For an accurate measurement, heat the sample at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination

The boiling point is a fundamental physical constant for a liquid compound.[13][14]

Apparatus:

-

Thiele tube or a micro-boiling point apparatus[15]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or silicone oil (for Thiele tube)

Procedure (Thiele Tube Method):

-

Place a small amount (a few milliliters) of the liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is immersed in the oil.[15]

-

Gently heat the side arm of the Thiele tube to create convection currents and ensure uniform heating.[15]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[15]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, extraction, and purification.[16][17]

Apparatus:

-

Small test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Stopper the test tube and shake it vigorously for a set period (e.g., 1-2 minutes) at a constant temperature.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, it is considered insoluble or sparingly soluble.

-

The process can be repeated with different solvents to create a solubility profile. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined analytically (e.g., by HPLC or UV-Vis spectroscopy).[16]

Synthetic Pathway Visualization

This compound is a pivotal intermediate in the multi-step synthesis of Aliskiren.[3][18] The following diagram illustrates a simplified synthetic route to Aliskiren, highlighting the formation and subsequent reaction of this key alcohol intermediate.

Caption: Synthetic pathway to Aliskiren highlighting the formation of the key intermediate.

References

- 1. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 2. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 3. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | C12H18O4 | CID 45108163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. ivychem.com [ivychem.com]

- 8. molbase.com [molbase.com]

- 9. m.molbase.com [m.molbase.com]

- 10. 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol [myskinrecipes.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. phillysim.org [phillysim.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. CN101284769B - Synthetic method for mainly intermediate compounds of anti-hypertensive drug aliskiren - Google Patents [patents.google.com]

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, with the CAS number 172900-74-2, is a key chemical intermediate in the synthesis of Aliskiren.[1][2] Aliskiren is the first in a class of drugs known as direct renin inhibitors, which are used for the treatment of hypertension.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a methoxy group, a 3-methoxypropoxy group, and a hydroxymethyl group.

Molecular Formula: C₁₂H₁₈O₄[4]

Molecular Weight: 226.27 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 172900-74-2 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₄ | [4] |

| Molecular Weight | 226.27 g/mol | [4] |

| Synonyms | [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-Methoxypropoxy)Benzenemethanol |

Synthesis

This compound is a crucial intermediate in various synthetic routes leading to Aliskiren. The synthesis generally involves the formation of the substituted benzaldehyde followed by its reduction to the corresponding alcohol.

Synthetic Pathway Overview

A general synthetic pathway for obtaining this compound involves the etherification of a suitably protected vanillyl alcohol derivative, followed by deprotection and subsequent functional group manipulations. The final step to obtain the target molecule is typically a reduction of the corresponding aldehyde.

Experimental Protocol: Reduction of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

The following is a representative experimental protocol for the reduction of the aldehyde precursor to this compound. This protocol is based on standard chemical transformations.

Materials:

-

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

Comprehensive characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound.

| Spectroscopy | Expected Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methylene protons of the methoxypropoxy group, methoxy protons, the benzylic alcohol proton, and the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Signals for aromatic carbons, carbons of the methoxy and methoxypropoxy groups, and the benzylic carbon bearing the hydroxyl group. |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 226.27. |

| IR (KBr) | Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and alcohol). |

Role in Drug Development

The primary significance of this compound lies in its role as a key building block in the total synthesis of Aliskiren.[1][2] Aliskiren is a potent and orally active inhibitor of the enzyme renin, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Aliskiren Synthesis Workflow

The synthesis of Aliskiren is a multi-step process where this compound is converted into a more complex side chain which is then coupled with the core structure of the final drug molecule.

Conclusion

This compound is a vital intermediate for the pharmaceutical industry, specifically in the manufacturing of the antihypertensive drug Aliskiren. A thorough understanding of its chemical properties, synthesis, and characterization is crucial for chemists and researchers involved in the development of renin inhibitors and other related therapeutic agents. This guide provides a foundational overview to support such endeavors.

References

Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren.[1][2] This document outlines the compound's physicochemical properties, a representative synthetic protocol, and its relevance in the context of the Renin-Angiotensin-Aldosterone System (RAAS).

Compound Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 226.27 g/mol | [3] |

| Molecular Formula | C₁₂H₁₈O₄ | [3] |

| CAS Number | 172900-74-2 | [3] |

| IUPAC Name | [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol | [3] |

| Synonyms | 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol | [4] |

Experimental Protocols

Objective: To synthesize this compound from vanillin.

Overall Reaction Scheme:

Materials and Reagents:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-Bromo-3-methoxypropane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl, 1M solution)

Procedure:

Step 1: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

-

To a stirred solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

To this suspension, add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (1 equivalent) from Step 1 in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization or column chromatography if required.

Signaling Pathway Context

This compound is a crucial building block for the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension. Aliskiren functions by directly inhibiting the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the RAAS pathway and the point of inhibition by Aliskiren.

Figure 1. The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

References

An In-depth Technical Guide to [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol: A Key Intermediate in the Synthesis of Aliskiren

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol, a critical chemical intermediate in the synthesis of Aliskiren, a potent direct renin inhibitor for the treatment of hypertension. This document elucidates the compound's chemical identity, physicochemical properties, and a detailed, multi-step synthesis protocol originating from vanillin. While this intermediate is not known to possess intrinsic biological activity, its role in the construction of the pharmacologically active Aliskiren molecule is paramount. This guide also details the mechanism of action of Aliskiren and its interaction with the renin-angiotensin-aldosterone system (RAAS), thereby contextualizing the significance of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

The compound of interest, with the systematic IUPAC name 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol , is a substituted benzyl alcohol derivative.[1] It serves as a crucial building block in the convergent synthesis of Aliskiren.[2]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | [1] |

| Synonyms | [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol | |

| CAS Number | 172900-74-2 | [2] |

| Molecular Formula | C12H18O4 | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Not explicitly stated | |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated |

Synthesis of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol

The synthesis of [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol is a multi-step process that can be initiated from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic workflow involves the etherification of the phenolic hydroxyl group of vanillin followed by the reduction of the aldehyde functionality.

Experimental Protocol

Step 1: Synthesis of 4-methoxy-3-(3-methoxypropoxy)benzaldehyde from Vanillin

This initial step involves the alkylation of the phenolic hydroxyl group of vanillin with 1-bromo-3-methoxypropane.

-

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

1-bromo-3-methoxypropane

-

Potassium carbonate (K2CO3) or a similar base

-

Anhydrous N,N-dimethylformamide (DMF) or acetone as solvent

-

-

Procedure:

-

To a solution of vanillin in anhydrous DMF, add potassium carbonate in excess.

-

Stir the mixture at room temperature for a designated period to form the phenoxide.

-

Add 1-bromo-3-methoxypropane dropwise to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

-

Step 2: Reduction of 4-methoxy-3-(3-methoxypropoxy)benzaldehyde to [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol

The second step involves the reduction of the aldehyde group to a primary alcohol.

-

Materials:

-

4-methoxy-3-(3-methoxypropoxy)benzaldehyde

-

Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as a reducing agent

-

Methanol or ethanol as a solvent for NaBH4; tetrahydrofuran (THF) or diethyl ether for LiAlH4

-

-

Procedure:

-

Dissolve 4-methoxy-3-(3-methoxypropoxy)benzaldehyde in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath.

-

Add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature and monitor its completion by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid solution.

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield [4-methoxy-3-(3-methoxypropoxy)phenyl]methanol.

-

Synthesis Workflow Diagram

Role in Aliskiren Synthesis and Mechanism of Action of Aliskiren

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol is a key precursor for the side chain of Aliskiren. This fragment is crucial for the binding of Aliskiren to the active site of renin.

Aliskiren is a direct renin inhibitor, the first of its class approved for the treatment of hypertension. It functions by inhibiting the enzymatic activity of renin, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By directly inhibiting renin, Aliskiren blocks the entire downstream cascade, leading to a reduction in angiotensin I and angiotensin II levels. This results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Conclusion

[4-methoxy-3-(3-methoxypropoxy)phenyl]methanol is a synthetically important molecule whose value is derived from its role as a key intermediate in the production of the antihypertensive drug, Aliskiren. While devoid of its own significant biological activity, its precise structure is essential for the efficacy of the final active pharmaceutical ingredient. Understanding the synthesis of this intermediate and the mechanism of the drug it helps to create is vital for professionals in the fields of medicinal chemistry and drug development. The protocols and pathways detailed in this guide offer a foundational understanding for further research and development in the area of renin inhibitors and the broader management of hypertension.

References

An In-depth Technical Guide on the Spectral Properties of 4-methoxy-3-(3-methoxypropoxy)benzenemethanol

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-methoxy-3-(3-methoxypropoxy)benzenemethanol, with the chemical formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol , is a key intermediate in the synthesis of the renin inhibitor, Aliskiren. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in synthetic processes. This technical guide outlines the predicted spectral properties of this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. To support these predictions, experimental data for the structurally similar compounds, vanillyl alcohol and 3,4-dimethoxybenzyl alcohol, are provided.

Chemical Structure

Technical Guide: Physicochemical Properties and Biological Context of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical properties of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. Due to the limited availability of public data on this specific intermediate, this guide also furnishes generalized experimental protocols and relevant biological pathway information critical for research and drug development activities.

Physicochemical Properties

This compound, with the CAS Number 172900-74-2, possesses the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . A summary of its key identifiers and calculated properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 172900-74-2 | ChemSrc |

| Molecular Formula | C₁₂H₁₈O₄ | ChemSrc |

| Molecular Weight | 224.253 g/mol | ChemSrc |

| Density | 1.1±0.1 g/cm³ | ChemSrc |

| Boiling Point | 341.9±27.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 150.2±23.8 °C | ChemSrc |

| LogP | 1.64 | ChemSrc |

| Index of Refraction | 1.517 | ChemSrc |

Solubility Profile

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | Not Publicly Available |

| Ethanol | 25 | Not Publicly Available |

| Methanol | 25 | Not Publicly Available |

| Acetone | 25 | Not Publicly Available |

| Dichloromethane | 25 | Not Publicly Available |

| Toluene | 25 | Not Publicly Available |

| N,N-Dimethylformamide (DMF) | 25 | Not Publicly Available |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Publicly Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline organic compound like this compound using the shake-flask method, a standard approach in pharmaceutical development.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent of analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials each containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium with the dissolved state.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the solute in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L or mol/L, at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a crucial building block in the synthesis of Aliskiren, a potent and selective inhibitor of renin. Renin is the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3] Understanding this pathway is essential for appreciating the therapeutic rationale behind the development of Aliskiren and the importance of its synthetic intermediates.

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure or other stimuli.[2][3] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the highly active peptide, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and consequently, an increase in blood pressure.[4] Aliskiren directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade.[5][6]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the site of renin inhibition.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aliskiren - BioPharma Notes [biopharmanotes.com]

A Technical Guide to the Potential Biological Activity of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on available scientific literature. (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is primarily known as a chemical intermediate. Direct biological activity data for this specific compound is not extensively available in the public domain. The information presented herein regarding potential biological activities is extrapolated from studies on structurally related compounds.

Introduction

This compound, with the CAS number 172900-74-2, is recognized as a key intermediate in the synthesis of Aliskiren.[1][2][3] Aliskiren is a potent, orally active, non-peptidic renin inhibitor used for the treatment of hypertension.[4] While the primary role of this compound in the scientific literature is that of a synthetic precursor, its chemical structure, featuring a substituted phenylmethanol core, suggests potential for inherent biological activity. This guide explores these potential activities by examining the known biological effects of structurally analogous compounds containing methoxyphenyl and phenylmethanol moieties.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈O₄

-

Molecular Weight: 226.27 g/mol

-

Structure:

The structure comprises a central benzene ring substituted with a methoxy group, a 3-methoxypropoxy group, and a hydroxymethyl (methanol) group. The presence of these functional groups, particularly the phenolic ether and benzyl alcohol moieties, provides a basis for hypothesizing potential interactions with biological systems.

Inferred Potential Biological Activities

While direct experimental data for this compound is lacking, the biological activities of related methoxyphenyl and phenylmethanol derivatives have been documented in various studies. These activities provide a foundation for predicting the potential therapeutic areas for the compound of interest.

Antimicrobial Activity

Phenolic compounds and their derivatives, including those with methoxy substitutions, are known to exhibit antimicrobial properties.[5] The proposed mechanism often involves the disruption of bacterial cell membrane integrity.[5] For instance, natural methoxyphenol compounds like eugenol and capsaicin have demonstrated activity against foodborne pathogens.[6] The lipophilicity conferred by the methoxypropoxy side chain of this compound could potentially enhance its ability to interact with and disrupt microbial cell membranes.

Antioxidant Activity

The methoxy group on a phenyl ring is an electron-donating group that can enhance the antioxidant activity of phenolic compounds.[7] This is a well-established principle in the structure-activity relationship of antioxidants.[7] Phenylpropanoids and their derivatives, which share structural similarities, are known for their antioxidant effects.[8] The potential for this compound to act as a free radical scavenger could be evaluated using standard in vitro assays.

Anti-inflammatory Activity

Certain methoxylated phenolic compounds have been shown to possess anti-inflammatory properties.[9] These effects can be mediated through the modulation of key inflammatory signaling pathways.[7] For example, some methoxyphenols have demonstrated anti-inflammatory activity in human airway cells.[9] The structural motifs within this compound suggest that it could potentially interfere with inflammatory cascades.

Cytotoxic and Anticancer Activity

Derivatives of phenylmethanol and compounds with methoxyphenyl groups have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain methoxy derivatives of resveratrol have shown anti-proliferative activity.[7] Similarly, some N-(4-methoxy-phenyl) derivatives have been identified as potent cytotoxic antitubulin agents.[10] This suggests that this compound could be a candidate for cytotoxicity screening.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table is a hypothetical representation of how quantitative data for its potential biological activities could be presented.

| Biological Activity | Assay Type | Test System | Metric | Hypothetical Value Range | Reference Compound(s) |

| Antimicrobial | MIC Assay | S. aureus, E. coli | MIC (µg/mL) | 10 - >100 | Ampicillin, Ciprofloxacin |

| Antioxidant | DPPH Assay | Chemical Assay | IC₅₀ (µM) | 25 - 200 | Ascorbic Acid, Trolox |

| Anti-inflammatory | Griess Assay | LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 10 - 150 | Dexamethasone |

| Cytotoxicity | MTT Assay | HeLa, MCF-7 cell lines | IC₅₀ (µM) | 5 - >100 | Doxorubicin |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

a. Materials:

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[11]

-

MTT solvent (e.g., acidified isopropanol or DMSO).

-

96-well microtiter plates.

-

Test compound stock solution (dissolved in a suitable solvent like DMSO).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Human cancer cell lines (e.g., HeLa, MCF-7).

-

Microplate reader.

b. Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

a. Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).[14]

-

Test compound stock solution.

-

Positive control (e.g., ascorbic acid or Trolox).

-

Methanol or other suitable solvent.

-

96-well microtiter plate.

-

Microplate reader.

b. Protocol:

-

Preparation of Solutions: Prepare a working solution of DPPH in methanol. Prepare serial dilutions of the test compound and the positive control in the same solvent.

-

Reaction Setup: In a 96-well plate, add a specific volume of the test compound dilutions to the wells. Then, add a fixed volume of the DPPH working solution to each well.[15] Include a blank (solvent only) and a control (solvent with DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[15]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[14][15]

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Conceptual Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel chemical compound for potential biological activities.

Caption: A conceptual workflow for screening the biological activity of a novel compound.

Conclusion

This compound is a compound of interest primarily due to its role as a precursor in the synthesis of the antihypertensive drug Aliskiren. While direct evidence of its biological activity is not currently available in the public domain, its chemical structure, which contains methoxyphenyl and phenylmethanol moieties, suggests a potential for a range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The experimental protocols and the conceptual workflow provided in this guide offer a framework for the systematic evaluation of these potential activities. Further empirical research is necessary to elucidate the specific biological profile of this compound and to determine its potential as a bioactive agent.

References

- 1. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. benchchem.com [benchchem.com]

The Unseen Scaffolding: A Technical Deep Dive into (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol, a seemingly unassuming aromatic alcohol, holds a pivotal position in the landscape of modern cardiovascular therapeutics. While not a therapeutic agent in its own right, its discovery and development are inextricably linked to the creation of Aliskiren, the first-in-class direct renin inhibitor approved for the treatment of hypertension. This technical guide provides an in-depth exploration of this critical intermediate, detailing its historical context, synthesis, and the crucial role it played in the successful development of a novel class of antihypertensive drugs. For researchers in drug discovery and development, the story of this intermediate offers valuable insights into the intricate process of bringing a new chemical entity from the laboratory to the clinic.

Discovery and History: A Journey Tied to Renin Inhibition

The history of this compound is not one of a standalone discovery but rather a crucial chapter in the decades-long quest for a clinically effective direct renin inhibitor. The concept of targeting renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), dates back to the mid-20th century.[1][2][3] However, early attempts to develop peptide-based renin inhibitors were thwarted by poor oral bioavailability and short duration of action.

The breakthrough that led to the synthesis of Aliskiren, and consequently its key intermediate, this compound, was the shift towards non-peptidic inhibitors in the 1980s and 1990s.[4] Researchers at Ciba-Geigy (now Novartis) embarked on a structure-based drug design campaign, which ultimately led to the identification of Aliskiren.[5] The specific structural moiety provided by this compound proved to be essential for achieving the desired potency and pharmacokinetic profile of the final drug. Aliskiren was approved by the U.S. Food and Drug Administration (FDA) in 2007, marking a significant milestone in the treatment of hypertension.[6][7]

The development timeline of direct renin inhibitors, culminating in the approval of Aliskiren, highlights the persistence and innovation required in pharmaceutical research.

Logical Relationship: From Chemical Intermediate to Antihypertensive Drug

Caption: Development pathway of Aliskiren.

Core Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall manufacturing process of Aliskiren. Various synthetic routes have been described in scientific literature and patents. A common approach involves the etherification of isovanillyl alcohol.

Illustrative Experimental Protocol for Synthesis

This protocol is a generalized representation based on established chemical principles and patent literature.

Materials:

-

Isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol)

-

1-Bromo-3-methoxypropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Brine

Procedure:

-

Etherification: To a solution of isovanillyl alcohol in acetone, add potassium carbonate. Stir the mixture at room temperature. Add 1-bromo-3-methoxypropane dropwise and heat the reaction mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until completion. After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Work-up: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

-

Reduction: Dissolve the crude aldehyde in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise. Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by column chromatography on silica gel.

Experimental Workflow: Synthesis of the Intermediate

Caption: Synthetic workflow for the intermediate.

Role in the Mechanism of Action of Aliskiren

This compound itself is not pharmacologically active. Its significance lies in providing a crucial structural component to the Aliskiren molecule, which directly inhibits the enzymatic activity of renin.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Renin catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).

Aliskiren, by directly binding to the active site of renin, blocks this initial step, leading to a reduction in the formation of angiotensin I and subsequently angiotensin II. This results in vasodilation and a decrease in blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of Aliskiren

Caption: RAAS pathway and Aliskiren's action.

Data Presentation

As an intermediate, extensive quantitative data for this compound in the public domain is limited. The focus of published research is on the final active pharmaceutical ingredient, Aliskiren. However, key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 172900-74-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₈O₄ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem |

Conclusion

This compound serves as a testament to the often-unseen yet critical components in the complex process of drug discovery and development. Its history is interwoven with the successful culmination of a long scientific journey to develop a novel class of antihypertensive agents. For researchers, the story of this intermediate underscores the importance of synthetic chemistry and rational drug design in achieving therapeutic breakthroughs. Understanding the synthesis and role of such key intermediates is fundamental to the continued innovation in pharmaceutical sciences.

References

- 1. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 4. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Aliskiren (Renin Inhibitor) | PPTX [slideshare.net]

- 6. Aliskiren: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

An In-Depth Technical Guide to the Safety and Hazards of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Disclaimer: As of the date of this report, publicly available toxicological data for (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS: 172900-74-2) is extremely limited. The substance is primarily available for research and development purposes.[1] This guide, therefore, serves as a framework for assessing the safety and hazards of a novel chemical entity like this one, based on standard toxicological evaluation principles. It outlines the necessary experimental investigations required to build a comprehensive safety profile.

Compound Identification and Properties

While specific safety data is scarce, basic chemical and physical properties can be identified.

| Property | Value | Source |

| CAS Number | 172900-74-2 | [1] |

| Molecular Formula | C12H18O4 | [1][2] |

| Molecular Weight | 226.27 g/mol | [1] |

| Synonyms | 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | [1][3] |

| Known Application | Intermediate in the preparation of the renin inhibitor Aliskiren.[1] |

Hazard Identification and Classification

Due to the absence of specific data for this compound, no formal GHS classification is available. A comprehensive hazard identification would necessitate a battery of toxicological tests. For structurally related compounds, hazards such as skin, eye, and respiratory irritation are common.[4][5][6] However, direct extrapolation of these hazards is not scientifically valid without experimental confirmation.

A logical workflow for assessing the safety and hazards of a novel chemical like this compound is presented below.

Caption: A generalized workflow for the safety and hazard assessment of a novel chemical.

Proposed Experimental Protocols for Safety Evaluation

To establish a comprehensive safety profile for this compound, the following standard toxicological studies would be required.

Genotoxicity Assays

Objective: To assess the potential of the compound to induce genetic mutations.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

-

Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

-

Procedure: The tester strains, the test compound at various concentrations, and the S9 mix (if applicable) are combined in a suitable medium. This mixture is then plated on minimal agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Acute Toxicity Studies

Objective: To determine the short-term adverse effects of a single or multiple exposures to the compound over a short period.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

-

Animals: Typically, female rats are used.

-

Procedure: A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased for the next animal. If it dies, the dose is decreased.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Analysis: The LD50 (median lethal dose) is calculated using statistical methods based on the outcomes of the sequential dosing.

Skin and Eye Irritation/Corrosion Studies

Objective: To assess the potential of the compound to cause irritation or corrosion to the skin and eyes.

Experimental Protocol: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Procedure: The test compound is applied topically to the surface of the skin tissue model.

-

Exposure and Incubation: The tissue is exposed to the compound for a defined period, after which it is rinsed and incubated.

-

Viability Assessment: Cell viability is measured using a quantitative assay (e.g., MTT assay).

-

Analysis: The reduction in cell viability compared to negative controls is used to classify the compound's skin irritation potential.

A similar in vitro test using a reconstructed human cornea-like epithelium (RhCE) model (OECD TG 492) would be employed for eye irritation assessment.[7]

Chronic Toxicity Studies

Objective: To characterize the toxicological profile of the compound following long-term, repeated exposure.

Experimental Protocol: 28-Day or 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407 or 408)

-

Animals: Rats or mice of both sexes are used.

-

Dose Groups: At least three dose levels and a control group are included.

-

Administration: The compound is administered daily via the oral route (e.g., gavage) for 28 or 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

First Aid and Personal Protection

While specific measures for this compound are not established, standard laboratory safety precautions for handling uncharacterized chemicals should be followed.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

-

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

The current body of knowledge on the safety and hazards of this compound is insufficient to perform a comprehensive risk assessment. The information and protocols outlined in this guide provide a roadmap for the systematic evaluation of its toxicological properties. Researchers, scientists, and drug development professionals handling this compound should do so with a high degree of caution, employing rigorous safety protocols until such data becomes available.

References

- 1. scbt.com [scbt.com]

- 2. 4-Methoxy-3-(3-methoxypropoxy)benzenemethanol | C12H18O4 | CID 45108163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. oecd.org [oecd.org]

A Technical Guide to the Thermochemical Properties of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol (CAS No. 172900-74-2) is an aromatic alcohol with the molecular formula C12H18O4[3]. Its primary significance lies in its role as a building block in the synthesis of Aliskiren, a widely used antihypertensive drug[1][2]. Understanding the thermochemical properties of synthetic intermediates is crucial for process safety, reaction optimization, and scale-up in pharmaceutical manufacturing[4][5]. Thermochemical data provides critical insights into the energy release potential and stability of a compound, informing safe handling and storage procedures.

This document provides a detailed overview of the state-of-the-art methods for determining the thermochemical properties of organic compounds, tailored to the specific case of this compound. Due to the absence of published experimental data for this specific molecule, this guide presents a general yet in-depth approach for its characterization.

Thermochemical Data for Aromatic Alcohols

The thermochemical properties of a compound are fundamental to understanding its energetic behavior. For a molecule like this compound, the key parameters of interest are the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp). The following tables are structured to present such data. In the absence of specific values for the target compound, representative data for structurally related or simpler aromatic alcohols may be used for preliminary estimation, though this should be done with caution.

Table 1: Standard Enthalpy of Formation

| Compound | Formula | State | ΔfH° (kJ/mol) | Method |

| This compound | C12H18O4 | solid | Data not available | - |

| Benzyl alcohol | C7H8O | liquid | -101.7 | Experimental |

| Anisyl alcohol (4-methoxybenzyl alcohol) | C8H10O2 | solid | -245.2 | Experimental |

Table 2: Standard Molar Entropy and Molar Heat Capacity

| Compound | Formula | State | S° (J/mol·K) | Cp (J/mol·K) |

| This compound | C12H18O4 | solid | Data not available | Data not available |

| Benzyl alcohol | C7H8O | liquid | 214.8 | 187.9 |

| Anisyl alcohol (4-methoxybenzyl alcohol) | C8H10O2 | solid | 185.4 | 192.5 |

Methodologies for Determining Thermochemical Properties

There are two primary routes to obtaining thermochemical data: direct experimental measurement and computational prediction. Both approaches have their merits and are often used in conjunction to validate results.

Experimental Protocols

Experimental determination of thermochemical properties for a solid organic compound like this compound would typically involve calorimetry.

3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the purified compound (typically 0.5 - 1.0 g) is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm. A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

Combustion: The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored with high precision (e.g., to 0.001 °C) before and after combustion. The temperature rise is used to calculate the heat released during combustion.

-

Calibration: The calorimeter is calibrated by burning a substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation: The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO2 and H2O).

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

The molar heat capacity (Cp) can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium).

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a known standard (e.g., sapphire) run under the same conditions.

Computational Protocols

With advances in computational chemistry, thermochemical data can be predicted with a high degree of accuracy, often approaching experimental uncertainty (within ±1 kcal/mol or ~4 kJ/mol)[4][6]. This is particularly useful when experimental measurements are difficult or costly.

3.2.1. Quantum Chemistry Composite Methods

High-accuracy predictions are typically achieved using composite methods like the Gaussian-n (G3, G4) or Weizmann-n (Wn) theories[4][6]. These methods combine calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy value[6].

Computational Workflow:

-

Molecular Structure Optimization: The 3D structure of this compound is first optimized at a computationally less expensive level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods (e.g., MP2, CCSD(T)) and larger basis sets.

-

Energy Extrapolation: The results from these calculations are combined in a predefined manner, as specified by the chosen composite method (e.g., G4 theory), to yield a highly accurate total electronic energy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method or isodesmic reaction schemes. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the well-known experimental enthalpies of formation of those atoms.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for determining the thermochemical properties of this compound.

Figure 1: General workflow for determining the thermochemical properties of a target compound.

Figure 2: Logic for calculating enthalpy of formation using a hypothetical isodesmic reaction.

Conclusion

While specific, experimentally verified thermochemical data for this compound are not currently published, this guide provides a robust framework for their determination. For industrial applications in drug development and manufacturing, obtaining this data is a critical step for ensuring process safety and efficiency. It is recommended that a combination of computational prediction, using high-accuracy composite methods, and experimental validation via calorimetry be employed. The workflows and protocols detailed herein represent the current best practices in the field of thermochemistry and can be readily applied to characterize this important pharmaceutical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound|172900-74-2 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

Crystalline structure of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

This compound is a key chemical intermediate, notably in the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension.[1][2] Understanding the physicochemical properties and potential solid-state structure of this compound is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest literature review, this guide provides a comprehensive overview of its known properties. Furthermore, it details the experimental protocols that would be employed for its synthesis and structural characterization, and presents crystallographic data from a structurally related compound to serve as an illustrative example.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 172900-74-2 | [1] |

| Molecular Formula | C₁₂H₁₈O₄ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | COCCCOC1=C(C=CC(=C1)CO)OC |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.

Step 1: Etherification of Vanillin

-

Objective: To introduce the 3-methoxypropoxy side chain onto the vanillin scaffold.

-

Procedure:

-

Vanillin (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

A base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), is added to the solution to deprotonate the phenolic hydroxyl group.

-

1-Bromo-3-methoxypropane (1.2 equivalents) is added, and the reaction mixture is heated to 60-80°C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

-

Step 2: Reduction of the Aldehyde

-

Objective: To reduce the aldehyde functional group to a primary alcohol.

-

Procedure:

-

The aldehyde from Step 1 is dissolved in a suitable solvent, typically methanol or ethanol.

-

The solution is cooled in an ice bath to 0-5°C.

-

A reducing agent, such as sodium borohydride (NaBH₄, 1.1 equivalents), is added portion-wise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, the solvent is evaporated, and the residue is quenched with water or a dilute acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of CAS 172900-74-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (CAS 172900-74-2). This compound is a known impurity of Vesnarinone, a cardiotonic agent. The synthesis involves a two-step process commencing with the formation of a key piperazinyl intermediate, followed by an acylation reaction. This protocol is intended for research and development purposes.

Introduction

Vesnarinone is a quinolinone derivative that has been investigated for its inotropic effects in the treatment of congestive heart failure. Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase 3 (PDE3) and the modulation of cytokine production. The synthesis and characterization of its impurities, such as the title compound, are crucial for drug safety and quality control in pharmaceutical development. The following protocol outlines a likely and reproducible method for the laboratory synthesis of this specific Vesnarinone impurity.

Data Presentation

| Reactant/Product | CAS Number | Molecular Weight ( g/mol ) | Molar Quantity (mmol) | Mass/Volume | Yield (%) |

| Step 1: Synthesis of 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone | |||||

| 6-Amino-3,4-dihydro-2(1H)-quinolinone | 64154-43-0 | 162.19 | 10.0 | 1.62 g | - |

| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | 178.48 | 10.0 | 1.78 g | - |

| Triethylamine | 121-44-8 | 101.19 | 30.0 | 4.2 mL | - |

| Product: 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone | 88285-73-6 | 231.29 | - | - | ~70% |

| Step 2: Synthesis of CAS 172900-74-2 | |||||

| 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone | 88285-73-6 | 231.29 | 5.0 | 1.16 g | - |

| 3,4-Dimethoxybenzoyl chloride | 3535-30-6 | 200.62 | 5.5 | 1.10 g | - |

| Triethylamine | 121-44-8 | 101.19 | 7.5 | 1.05 mL | - |

| Product: 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone | 172900-74-2 | 395.45 | - | - | ~85% |

Experimental Protocols

Step 1: Synthesis of 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone

This procedure outlines the formation of the key piperazinyl quinolinone intermediate.

Materials:

-

6-Amino-3,4-dihydro-2(1H)-quinolinone

-

Bis(2-chloroethyl)amine hydrochloride

-

Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 6-amino-3,4-dihydro-2(1H)-quinolinone (1.62 g, 10.0 mmol) and anhydrous DMF (40 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add triethylamine (4.2 mL, 30.0 mmol) to the solution.

-

To this mixture, add bis(2-chloroethyl)amine hydrochloride (1.78 g, 10.0 mmol) portion-wise over 15 minutes.

-

Attach a reflux condenser and heat the reaction mixture to 120 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone.

Step 2: Synthesis of 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (CAS 172900-74-2)

This procedure describes the acylation of the piperazinyl intermediate to yield the final product.

Materials:

-

6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone

-

3,4-Dimethoxybenzoyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone (1.16 g, 5.0 mmol) in anhydrous DCM (50 mL).

-

Cool the solution in an ice bath to 0 °C.

-